molecular formula C17H18N2O3 B11066602 Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate

Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate

Cat. No.: B11066602
M. Wt: 298.34 g/mol
InChI Key: PONOHDGIZVQHNO-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate is a complex organic compound that features a pyridine ring, an amino group, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2-carbaldehyde with 5-amino-3-phenylpentanoic acid under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives that can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, including anti-inflammatory and anti-fibrotic activities .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

pyridin-2-ylmethyl 5-amino-5-oxo-3-phenylpentanoate

InChI

InChI=1S/C17H18N2O3/c18-16(20)10-14(13-6-2-1-3-7-13)11-17(21)22-12-15-8-4-5-9-19-15/h1-9,14H,10-12H2,(H2,18,20)

InChI Key

PONOHDGIZVQHNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)CC(=O)OCC2=CC=CC=N2

Origin of Product

United States

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